molecular formula C10H20O4S B14511358 3-(Cyclohexen-1-yl)propan-1-ol;methanesulfonic acid CAS No. 63715-12-8

3-(Cyclohexen-1-yl)propan-1-ol;methanesulfonic acid

Cat. No.: B14511358
CAS No.: 63715-12-8
M. Wt: 236.33 g/mol
InChI Key: LXXYIVRLOUKZDW-UHFFFAOYSA-N
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Description

3-(Cyclohexen-1-yl)propan-1-ol;methanesulfonic acid is a compound that combines the structural features of a cyclohexene ring with a propanol side chain and a methanesulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexen-1-yl)propan-1-ol typically involves the reaction of cyclohexene with a suitable reagent to introduce the propanol side chain. One common method is the hydroboration-oxidation reaction, where cyclohexene is treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to yield the desired alcohol.

Methanesulfonic acid can be introduced through a sulfonation reaction, where the alcohol group of 3-(Cyclohexen-1-yl)propan-1-ol is reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as pyridine. This reaction results in the formation of the methanesulfonic acid ester.

Industrial Production Methods

Industrial production of 3-(Cyclohexen-1-yl)propan-1-ol;methanesulfonic acid may involve large-scale hydroboration-oxidation and sulfonation reactions. These processes are typically carried out in batch reactors with precise control over reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexen-1-yl)propan-1-ol;methanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The cyclohexene ring can be reduced to form cyclohexane derivatives.

    Substitution: The methanesulfonic acid group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Cyclohexylpropan-1-ol.

    Substitution: Various methanesulfonate esters depending on the nucleophile used.

Scientific Research Applications

3-(Cyclohexen-1-yl)propan-1-ol;methanesulfonic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexen-1-yl)propan-1-ol;methanesulfonic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The methanesulfonic acid group can enhance the compound’s solubility and reactivity, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexen-1-ol: A related compound with a similar cyclohexene ring structure but lacking the propanol side chain and methanesulfonic acid group.

    Cyclohexanone: An oxidized derivative of cyclohexene with a ketone functional group.

    Cyclohexanecarboxylic acid: An oxidized derivative with a carboxylic acid functional group.

Uniqueness

3-(Cyclohexen-1-yl)propan-1-ol;methanesulfonic acid is unique due to the combination of its cyclohexene ring, propanol side chain, and methanesulfonic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

63715-12-8

Molecular Formula

C10H20O4S

Molecular Weight

236.33 g/mol

IUPAC Name

3-(cyclohexen-1-yl)propan-1-ol;methanesulfonic acid

InChI

InChI=1S/C9H16O.CH4O3S/c10-8-4-7-9-5-2-1-3-6-9;1-5(2,3)4/h5,10H,1-4,6-8H2;1H3,(H,2,3,4)

InChI Key

LXXYIVRLOUKZDW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1CCC(=CC1)CCCO

Origin of Product

United States

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